molecular formula C12H22N2O4 B8468625 [1-(Methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester

[1-(Methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester

Cat. No. B8468625
M. Wt: 258.31 g/mol
InChI Key: IWHZAMSEKAFSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575360B2

Procedure details

Boc-1-aminocyclobutane-1-carboxylic acid (10.0 g, 45.1 mmol), HATU (20.5 g, 54.1 mmol) and N,O-dimethylhydroxylamine hydrochloride (4.93 g, 49.6 mmol) were combined in DMF (100 mL). To this solution was added diisopropylethylamine (31.4 mL, 180.3 mmol). The reaction was stirred for 2 h, diluted with EtOAc and poured into H2O. The aqueous phase was separated and extracted two more times with EtOAc. The organic layers were combined and washed with brine, dried (Na2SO4), decanted and concentrated in vacuo. The resultant solid was purified via normal phase flash chromatography on silica gel (10-50% EtOAc-heptane) to afford [1-(methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester as a white solid (11.5 g, 99%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
4.93 g
Type
reactant
Reaction Step Three
Quantity
31.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C1CCC1(N)C(O)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.CN([C:19]([O:23][N:24]1N=NC2C=CC=N[C:25]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.CN[O:43][CH3:44].[CH:45](N(C(C)C)CC)([CH3:47])[CH3:46].C[N:55]([CH:57]=[O:58])[CH3:56]>CCOC(C)=O.O>[C:4]([O:3][C:57](=[O:58])[NH:55][C:56]1([C:44](=[O:43])[N:24]([O:23][CH3:19])[CH3:25])[CH2:47][CH2:45][CH2:46]1)([CH3:5])([CH3:6])[CH3:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1C(CC1)(C(=O)O)N
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
4.93 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
31.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted two more times with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant solid was purified via normal phase flash chromatography on silica gel (10-50% EtOAc-heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C(N(C)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.